2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile
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Overview
Description
2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H4BrFN2S It is a derivative of benzothiophene, featuring amino, bromo, and fluoro substituents, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-4-bromo-7-chloro-benzothiophene-3-carbonitrile
- 2-Amino-4-bromo-7-iodo-benzothiophene-3-carbonitrile
- 2-Amino-4-bromo-7-methyl-benzothiophene-3-carbonitrile
Uniqueness: 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity .
Properties
Molecular Formula |
C9H4BrFN2S |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-amino-4-bromo-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrFN2S/c10-5-1-2-6(11)8-7(5)4(3-12)9(13)14-8/h1-2H,13H2 |
InChI Key |
JFUXTDHCKJSWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C(SC2=C1F)N)C#N)Br |
Origin of Product |
United States |
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